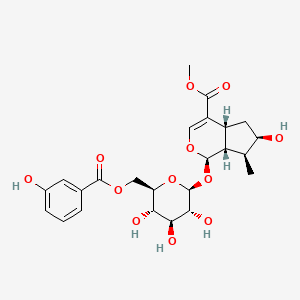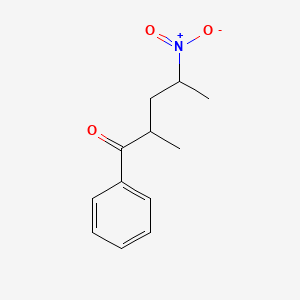
2-Methyl-4-nitro-1-phenylpentan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-4-nitro-1-phenylpentan-1-one is an organic compound with the molecular formula C12H15NO3 It is a nitro ketone, characterized by the presence of a nitro group (-NO2) and a ketone group (C=O) within its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4-nitro-1-phenylpentan-1-one typically involves the nitration of 2-Methyl-1-phenylpentan-1-one. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to avoid over-nitration or decomposition of the product.
Industrial Production Methods: Industrial production of this compound may involve a continuous flow nitration process, where the reactants are continuously fed into a reactor and the product is continuously removed. This method ensures better control over reaction conditions and higher yields.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction to form amines. Common reducing agents include hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The nitro group can be substituted by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols.
Major Products Formed:
Reduction of Nitro Group: 2-Methyl-4-amino-1-phenylpentan-1-one.
Reduction of Ketone Group: 2-Methyl-4-nitro-1-phenylpentanol.
Wissenschaftliche Forschungsanwendungen
2-Methyl-4-nitro-1-phenylpentan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Methyl-4-nitro-1-phenylpentan-1-one largely depends on its chemical structure. The nitro group can participate in redox reactions, while the ketone group can undergo nucleophilic addition reactions. These functional groups allow the compound to interact with various molecular targets, potentially affecting biological pathways and processes.
Vergleich Mit ähnlichen Verbindungen
4-Methyl-1-phenylpentan-1-one: Lacks the nitro group, making it less reactive in redox reactions.
2-Methyl-4-amino-1-phenylpentan-1-one: The amino group makes it more reactive in nucleophilic substitution reactions.
Eigenschaften
CAS-Nummer |
83188-07-2 |
|---|---|
Molekularformel |
C12H15NO3 |
Molekulargewicht |
221.25 g/mol |
IUPAC-Name |
2-methyl-4-nitro-1-phenylpentan-1-one |
InChI |
InChI=1S/C12H15NO3/c1-9(8-10(2)13(15)16)12(14)11-6-4-3-5-7-11/h3-7,9-10H,8H2,1-2H3 |
InChI-Schlüssel |
OOWOMAODPRNXDI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC(C)[N+](=O)[O-])C(=O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


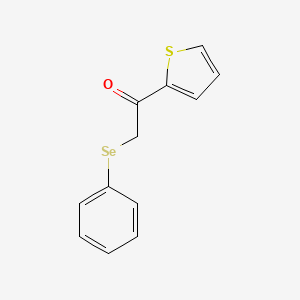

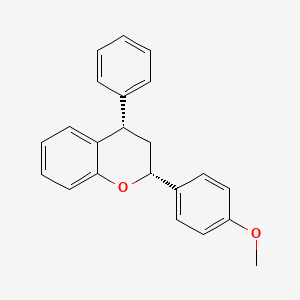

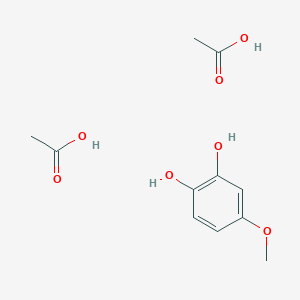
![1,1',1'',1''',1'''',1'''''-[Benzene-1,2,3,4,5,6-hexaylhexakis(oxy)]hexabenzene](/img/structure/B14406544.png)

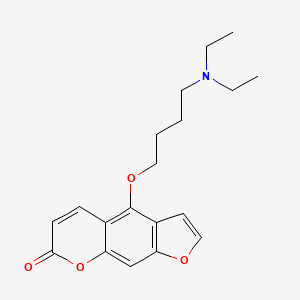
![5-(2-Ethoxy-2-oxoethyl)-5,6-dihydrobenzo[c][1,5]naphthyridin-1-ium bromide](/img/structure/B14406571.png)
![2-[2-(Pyridin-4-yl)ethyl]decahydropyrazino[1,2-a]azepine](/img/structure/B14406576.png)
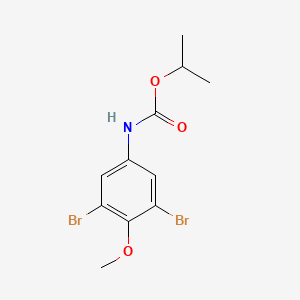
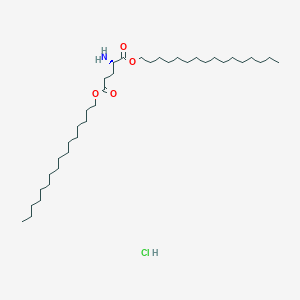
![1-[4,4-Bis(4-chlorophenyl)but-3-en-1-yl]piperidine-3-carboxylic acid](/img/structure/B14406589.png)
